molecular formula C10H10N2O3 B11895390 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 914201-24-4

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B11895390
CAS No.: 914201-24-4
M. Wt: 206.20 g/mol
InChI Key: ALCQEWWSZKXZPP-UHFFFAOYSA-N
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Description

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound belonging to the class of benzazepines. This compound is characterized by a nitro group at the 8th position and a tetrahydrobenzo[c]azepinone core structure. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the nitration of a suitable precursor followed by cyclization. One common method involves the nitration of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The tetrahydrobenzo[c]azepinone core can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or acetic acid.

Major Products Formed

    Reduction: 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects. The compound may target enzymes, receptors, or other proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: A reduced form of the nitro compound with different biological activities.

    8-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject of study in scientific research.

Properties

CAS No.

914201-24-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H10N2O3/c13-10-9-6-8(12(14)15)4-3-7(9)2-1-5-11-10/h3-4,6H,1-2,5H2,(H,11,13)

InChI Key

ALCQEWWSZKXZPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1

Origin of Product

United States

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